4-(Naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline is an organic compound characterized by its complex structure involving multiple naphthalene and phenyl groups. Its molecular formula is C₄₈H₃₃N, and it has a molecular weight of approximately 623.78 g/mol . This compound appears as yellow to orange crystals and is notable for its potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties .
While specific biological activity data for 4-(naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline is limited, compounds with similar structures have been studied for their biological properties. Some derivatives exhibit anti-cancer activity, while others show promise as fluorescent probes in biological imaging. The presence of multiple aromatic systems often correlates with significant interactions with biological macromolecules, suggesting potential bioactivity that merits further investigation.
Synthesis of 4-(naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline typically involves multi-step synthetic routes, including:
These methods leverage standard organic synthesis techniques and may require purification steps such as recrystallization or chromatography.
The primary applications of 4-(naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline include:
Studies on the interactions of this compound with various substrates are crucial for understanding its performance in electronic devices. Interaction studies typically focus on:
These studies help optimize formulations for improved efficiency and stability in practical applications.
Several compounds share structural similarities with 4-(naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Bis(4-(naphthalen-2-yl)phenyl)amine | C₃₂H₂₃N | Simpler structure, fewer aromatic rings |
| N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine | C₆₆H₄₈N | More complex with additional functional groups |
| Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine | C₄₄H₃₂N₂ | Contains biphenyl units which may enhance electronic properties |
The uniqueness of 4-(naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline lies in its balanced combination of charge transport capabilities and structural stability, making it particularly suitable for high-performance organic electronic devices compared to simpler or more complex analogs.
The compound 4-(naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline (CAS 656222-28-5) features a central triphenylamine core substituted with naphthalene groups at specific positions. Its IUPAC name reflects the connectivity: two naphthalen-2-yl groups are attached to the para positions of the terminal phenyl rings, while a third naphthalen-2-yl group occupies the para position of the central aniline nitrogen. The molecular formula is C₄₈H₃₃N, with a molecular weight of 623.78 g/mol and an exact mass of 623.26100 g/mol.
The planar triphenylamine core enables π-conjugation, while the naphthyl substituents introduce steric bulk and extended π-systems. This configuration enhances charge delocalization, as evidenced by its high calculated LogP value (13.617), indicating strong hydrophobicity and potential for amorphous film formation. The compound’s synthesis, as reported by Kwon et al. (2013), involves palladium-catalyzed cross-coupling reactions between halogenated triphenylamine precursors and naphthalen-2-ylboronic acids.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₄₈H₃₃N |
| Molecular Weight | 623.782 g/mol |
| Exact Mass | 623.26100 g/mol |
| Topological Polar Surface Area | 3.24 Ų |
| LogP | 13.617 |
Triphenylamine (TPA) derivatives emerged in the 1990s as hole-transport materials for organic light-emitting diodes (OLEDs). Early studies focused on simple TPA structures, but their limited thermal stability and moderate charge mobility spurred the development of substituted variants. The introduction of electron-donating groups, such as methoxy or methyl, improved hole injection properties, while aryl extensions (e.g., naphthyl, anthracenyl) enhanced conjugation and thermal stability.
A pivotal advancement occurred in the 2000s with the design of multi-armed TPA derivatives for nonlinear optical (NLO) applications. For example, sulfonylated stilbenic arms attached to TPA cores enabled strong two-photon absorption (TPA) and photorefractive effects. By 2013, researchers like Kwon et al. demonstrated that naphthyl-functionalized TPAs, such as 4,4′,4″-tris(4-naphthalen-2-yl-phenyl)amine (2-TNPA), could serve as multifunctional materials for blue-emitting layers and hole transport in OLEDs. These developments underscored the versatility of TPA derivatives in optoelectronics.
Naphthyl substitutions confer three critical advantages to conjugated systems:
Recent studies highlight the compound’s utility in non-doped OLEDs, where its hybridized local and charge-transfer (HLCT) states enable high external quantum efficiencies (EQE >5.7%) with low efficiency roll-off. These attributes position naphthyl-TPA derivatives as leading candidates for next-generation optoelectronic devices.